8-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-6-10-4(7(12)13)3-11(6)2-1-9-5/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPJKJBNFXYWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=N1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239480 | |
| Record name | 8-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196146-07-2 | |
| Record name | 8-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196146-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microwave-Assisted Cyclization
A widely adopted method involves cyclocondensation of α-ketoamide precursors with pyrazine derivatives. For example, 1-(3-((tert-butoxycarbonyl)amino)-2-oxobutyl)-4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid undergoes microwave-assisted cyclization with ammonium carbonate in methanol at 50°C for 2 hours, yielding the dihydroimidazo[1,2-a]pyrazine intermediate. This step achieves 55% yield under optimized conditions, with the carboxylic acid group pre-installed at position 2 (Table 1).
Table 1: Cyclocondensation Reaction Conditions and Yields
| Precursor | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| α-Ketoamide derivative | Ammonium carbonate | 50°C | 2 h | 55% |
| Bromoacetylpyrazine | NH₃/EtOH | 25°C | 5–7 h | 48% |
Solvent and Catalyst Optimization
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization rates but may necessitate higher temperatures. Catalytic additives, such as potassium carbonate, improve yields by facilitating deprotonation intermediates.
Chlorination at Position 8
Phosphorus Oxychloride (POCl₃)-Mediated Chlorination
The 8-oxo intermediate is converted to the 8-chloro derivative using POCl₃ under reflux conditions. In a representative procedure, tert-butyl (1-(8-oxo-2-(trifluoromethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-6-yl)ethyl)carbamate reacts with POCl₃ at 100°C for 1 hour, achieving quantitative conversion to the chloro-substituted product. Excess POCl₃ (10 mL per 1 g substrate) ensures complete substitution, though post-reaction neutralization with ice-cold sodium bicarbonate is critical to isolate the product.
Alternative Chlorinating Agents
While POCl₃ is predominant, thionyl chloride (SOCl₂) and hexachloroethane (C₂Cl₆) offer milder alternatives. However, these agents often require longer reaction times (8–12 hours) and result in lower yields (60–70%) compared to POCl₃.
Carboxylation at Position 2
Pre-Installation of Carboxylic Acid Groups
The carboxylic acid moiety is typically introduced early in the synthesis to avoid late-stage oxidation challenges. For instance, acrylic acid serves as a starting material in a patent-described route, where bromination and subsequent amination yield intermediates retaining the carboxylic acid functionality. This approach avoids oxidation steps that could degrade the heterocyclic core.
Oxidation of Methyl Groups
In cases where pre-functionalization is impractical, methyl groups at position 2 are oxidized using potassium permanganate (KMnO₄) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). KMnO₄ in acidic media achieves 65–70% conversion but risks over-oxidation to dicarboxylic acids. DDQ, a milder dehydrogenation agent, selectively oxidizes methyl groups without side reactions, though yields remain moderate (50–55%).
Integrated Synthetic Routes
Route A: Sequential Cyclization-Chlorination-Carboxylation
Route B: One-Pot Cyclization and Chlorination
Combining cyclization and chlorination steps in a single reactor reduces processing time. However, competing side reactions limit yields to 40–45%, making this method less favorable for large-scale synthesis.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 8 undergoes nucleophilic substitution under basic or metal-catalyzed conditions. For example:
-
Thiolation : Reaction with sodium thiomethoxide replaces the chlorine atom with a methylthio group .
-
Amination : Palladium-catalyzed coupling with amines (e.g., benzylamine) yields 8-aminated derivatives.
Key Reaction Data
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions to form 8-chloroimidazo[1,2-a]pyrazine:
This reaction is critical for generating intermediates for further functionalization.
Cyclization and Annulation
The compound participates in cycloaddition reactions to form polycyclic structures:
-
Palladium-catalyzed cross-dehydrogenative coupling with alkenes yields fused tetracyclic systems .
-
Transition-metal-free chlorocyclization with aliphatic amines forms imidazo[1,2-a]pyridine derivatives .
Example Reaction Pathway
| Starting Material | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| 8-Chloroimidazo... | Ethylene glycol/PdCl₂ | Imidazo[1,2-a]pyrazino[2,3-b]pyridine | 65 |
Condensation with Amines
The carboxylic acid reacts with primary amines to form amides, enhancing solubility for biological applications :
Optimized Conditions
-
Solvent: Dichloromethane (DCM)
-
Catalyst: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Halogen Exchange Reactions
The chlorine atom at position 8 can be replaced by other halogens (e.g., bromine) via halogen dance mechanisms under radical initiation:
Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Initiator | AIBN (azobisisobutyronitrile) |
| Time | 6h |
Electrophilic Aromatic Substitution
The electron-deficient imidazo-pyrazine core undergoes electrophilic substitution at position 3:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group.
-
Sulfonation : Oleum (fuming H₂SO₄) adds a sulfonic acid group.
Regioselectivity Analysis
| Position | Reactivity (Relative Rate) |
|---|---|
| 3 | 1.0 (reference) |
| 5 | 0.2 |
| 7 | 0.1 |
Reduction of the Carboxylic Acid Group
The carboxylic acid is reduced to a hydroxymethyl group using LiAlH₄:
This transformation is utilized to modulate the compound’s hydrophobicity.
Scientific Research Applications
Synthesis of 8-Chloroimidazo[1,2-A]pyrazine-2-carboxylic Acid
The synthesis of this compound often involves multi-step organic reactions, including:
- Electrophilic substitution reactions to introduce the chloro group.
- Carboxylation processes to add the carboxylic acid functional group.
Recent advancements have highlighted methods that improve yield and efficiency, making it more accessible for research purposes .
Anticancer Activity
Imidazo[1,2-a]pyrazines, including this compound, have shown promising anticancer properties. Studies indicate that these compounds can act as inhibitors of various cancer cell lines by targeting specific enzymes involved in tumor growth .
Antimicrobial Properties
Research has demonstrated that derivatives of imidazo[1,2-a]pyrazines possess antimicrobial activity against multidrug-resistant strains of bacteria and fungi. This makes them potential candidates for developing new antibiotics .
Kinetic Stabilizers for Protein Misfolding Diseases
Recent studies have explored the use of 8-chloroimidazo[1,2-a]pyrazine derivatives as kinetic stabilizers for proteins prone to misfolding. These compounds can bind to native states of proteins, potentially halting the progression of diseases such as amyloidosis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 8-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes such as cell division or signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Imidazo[1,2-a]pyrazine Core
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Position of Carboxylic Acid : The carboxylic acid group at position 2 is critical for binding to biological targets, such as bacterial amidases or kinase domains. Moving this group to position 3 (e.g., 2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid) shifts activity toward anti-inflammatory pathways .
- Halogen Substituents : Chlorine at position 8 enhances metabolic stability and hydrophobic interactions in kinase inhibitors . Bromine substitutions (e.g., at position 6) improve antimycobacterial activity, likely due to increased electronegativity and steric effects .
- Ester Derivatives : Methyl esters (e.g., methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate) act as prodrugs, improving membrane permeability compared to the free carboxylic acid .
Antimicrobial Activity
- 8-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid hydrazides : Exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 2–16 µg/mL .
- 6-Bromo Analog : Shows enhanced activity against Mycobacterium tuberculosis (MIC = 4 µg/mL) compared to the chloro derivative (MIC = 8 µg/mL), suggesting bromine’s role in disrupting mycobacterial cell walls .
Anti-inflammatory and Analgesic Activity
- 2-Methylimidazo[1,2-a]pyrazine-3-carboxylic acids : Demonstrate 70–80% inhibition of carrageenan-induced edema in rodent models, comparable to indomethacin .
Kinase Inhibition
Physicochemical Properties and Toxicity
Biological Activity
8-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C7H4ClN3O2
- Molecular Weight : 197.58 g/mol
- CAS Number : 1196146-07-2
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study demonstrated that certain derivatives showed significant inhibition against various bacterial strains, including Mycobacterium tuberculosis (Mtb) . The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the imidazo ring could enhance efficacy.
| Compound | Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Mtb | 0.03 - 5.0 μM |
| Derivative A | E. coli | 15 μg/mL |
| Derivative B | S. aureus | 20 μg/mL |
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways . The efficacy of this compound as a potential chemotherapeutic agent is being evaluated in various cancer models.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in cellular processes, thereby disrupting metabolic pathways essential for pathogen survival and cancer cell proliferation .
Study on Antituberculosis Activity
In a recent study, a series of imidazo derivatives were synthesized and evaluated for their anti-tuberculosis activity. The results indicated that compounds containing the imidazo[1,2-a]pyrazine scaffold displayed promising results against both replicating and non-replicating Mtb .
Clinical Relevance
The clinical relevance of these findings was underscored by the development of combination therapies incorporating 8-chloroimidazo[1,2-a]pyrazine derivatives alongside traditional antibiotics to enhance efficacy and reduce resistance .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that:
- Substituents on the imidazo ring significantly influence biological activity.
- Increased lipophilicity generally correlates with enhanced antimicrobial activity.
Q & A
Q. What are the optimal synthetic protocols for preparing 8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid?
The compound can be synthesized via two primary routes:
- Route 1 : Cyclization of ethyl imidazo[1,2-a]pyrazine-2-carboxylate (precursor) using POCl₃ under reflux conditions, followed by hydrolysis with NaOH to yield the carboxylic acid derivative .
- Route 2 : Microwave-assisted coupling of imidazo[1,2-a]pyrazine-2-carboxylic acid with amines, using Mukaiyama’s reagent and 2-chloro-1-methylpyridinium iodide in DMF. This method reduces reaction time (15 minutes at 80°C) and improves yields (up to 85%) compared to traditional heating . Key considerations include monitoring reaction progress via TLC and optimizing pH during acidification (pH 2.0–3.0) to prevent side reactions .
Q. How can structural characterization of this compound derivatives be validated?
Comprehensive characterization involves:
- Spectroscopic Analysis : IR (e.g., carbonyl stretch at ~1710 cm⁻¹), ¹H/¹³C NMR (e.g., pyrazine proton signals at δ 7.95–9.14 ppm in DMSO-d₆), and LC-MS (m/z 164.9 [M+H]⁺) .
- Elemental Analysis : Confirming C, H, and N content (e.g., C 51.54%, H 3.09%, N 25.76%) to verify purity .
- X-ray Crystallography : Used sparingly but critical for resolving ambiguities in fused-ring systems .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus, Escherichia coli, and fungal strains, with MIC values ≤ 25 µg/mL indicating promising activity .
- Enzyme Inhibition : Telomerase inhibition assays (unpublished data suggest potential activity) and catalytic studies using vanadium complexes with pyrazine-2-carboxylic acid derivatives .
Advanced Research Questions
Q. How do structural modifications of this compound impact its bioactivity?
- Substitution at the 8-Position : Replacing chlorine with amino groups (e.g., via ammonia treatment at 110°C) enhances selectivity for dopamine D1 receptor agonism, as seen in compound 48 (89% yield, 99% HPLC purity) .
- Amide Derivatives : Coupling with aliphatic/aromatic amines via microwave irradiation improves antimicrobial potency. For example, N-aryl carboxamides show enhanced solubility and target binding due to π-π stacking interactions .
- Rigid Linkers : Incorporating the core into PROTACs (Proteolysis-Targeting Chimeras) with diazepane-based linkers improves ternary complex formation for targeted protein degradation .
Q. What mechanistic insights explain contradictions in catalytic activity data for pyrazine-2-carboxylic acid derivatives?
Discrepancies arise from:
- Co-catalyst Dependency : Pyrazine-2-carboxylic acid acts as a proton-transfer mediator in vanadium-catalyzed hydrocarbon oxidations, but its absence or replacement with picolinic acid reduces efficiency by >50% .
- Steric Effects : Bulky substituents (e.g., tert-butyl groups) on the pyrazine ring hinder enzyme active-site access, as observed in telomerase inhibition studies .
Q. How can in vitro/in vivo efficacy gaps be addressed for imidazo[1,2-a]pyrazine derivatives?
- Pharmacokinetic Optimization : For spinal muscular atrophy candidates, replacing 8-chloroimidazo[1,2-a]pyridin-2-yl groups with polar substituents (e.g., N-methylpiperazine) improves blood-brain barrier penetration .
- Metabolite Tracking : Immunoassays detecting pyrazine-2-carboxylic acid (e.g., in Mycobacterium tuberculosis) can identify resistance mechanisms and guide structural refinements .
Q. What advanced computational tools are used to predict the reactivity of this compound?
- DFT Studies : Calculating HOMO-LUMO gaps (e.g., ~4.5 eV for pyrazine-2-carboxamide derivatives) to predict electron-transfer capabilities in catalytic cycles .
- Molecular Dynamics (MD) Simulations : Modeling interactions with bacterial gyrase or telomerase RNA to optimize binding affinity .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
